molecular formula C9H9ClO4S B171250 Methyl 3-[(chlorosulfonyl)methyl]benzoate CAS No. 174961-63-8

Methyl 3-[(chlorosulfonyl)methyl]benzoate

Cat. No.: B171250
CAS No.: 174961-63-8
M. Wt: 248.68 g/mol
InChI Key: QFJXEOZOBANBNV-UHFFFAOYSA-N
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Description

Methyl 3-[(chlorosulfonyl)methyl]benzoate is an organic compound with the molecular formula C9H9ClO4S and a molecular weight of 248.68 g/mol . It is primarily used in chemical research and synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(chlorosulfonyl)methyl]benzoate typically involves the chlorosulfonation of methyl benzoate. This reaction is carried out by treating methyl benzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Reactants: Methyl benzoate and chlorosulfonic acid.

    Conditions: The reaction is usually conducted at low temperatures to control the exothermic nature of the reaction.

    Product: This compound is obtained as a solid product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(chlorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can also undergo oxidation under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Methyl 3-[(chlorosulfonyl)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical research to study enzyme interactions and protein modifications.

    Medicine: It is explored for its potential use in drug development and pharmaceutical research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(chlorosulfonyl)methyl]benzoate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(chlorosulfonyl)methyl]benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other compounds may not be as effective .

Properties

IUPAC Name

methyl 3-(chlorosulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)8-4-2-3-7(5-8)6-15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJXEOZOBANBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623761
Record name Methyl 3-[(chlorosulfonyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174961-63-8
Record name Methyl 3-[(chlorosulfonyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-[(chlorosulfonyl)methyl]benzoate
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